molecular formula C6H3Cl4O2P B1605367 2,5-Dichlorophenyl dichlorophosphate CAS No. 53676-18-9

2,5-Dichlorophenyl dichlorophosphate

Cat. No.: B1605367
CAS No.: 53676-18-9
M. Wt: 279.9 g/mol
InChI Key: LYUNTJUPGQYMJD-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl dichlorophosphate is an organophosphorus compound with the molecular formula Cl2P(O)OC6H3Cl2. It is a derivative of phenyl dichlorophosphate, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenyl dichlorophosphate can be synthesized through the reaction of 2,5-dichlorophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction scheme is as follows:

C6H3Cl2OH+POCl3Cl2P(O)OC6H3Cl2+HClC_6H_3Cl_2OH + POCl_3 \rightarrow Cl_2P(O)OC_6H_3Cl_2 + HCl C6​H3​Cl2​OH+POCl3​→Cl2​P(O)OC6​H3​Cl2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under reflux conditions. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorophenyl dichlorophosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted phosphates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dichlorophenol and phosphoric acid.

    Oxidation and Reduction: While it is less common, the compound can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Organic solvents like dichloromethane, toluene

    Catalysts: Bases like pyridine, triethylamine

Major Products Formed:

  • Substituted phosphates
  • 2,5-Dichlorophenol
  • Phosphoric acid

Scientific Research Applications

2,5-Dichlorophenyl dichlorophosphate is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of pesticides and flame retardants.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the manufacturing of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-dichlorophenyl dichlorophosphate involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of substituted phosphates. The compound can also interact with biological molecules, potentially inhibiting enzyme activity by phosphorylating active sites.

Comparison with Similar Compounds

  • 2-Chlorophenyl dichlorophosphate
  • 4-Chlorophenyl dichlorophosphate
  • 2,4-Dichlorophenyl dichlorophosphate

Comparison: 2,5-Dichlorophenyl dichlorophosphate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and physical properties. Compared to 2-chlorophenyl dichlorophosphate, the additional chlorine atom in the 5-position increases the compound’s electrophilicity, making it more reactive towards nucleophiles. This unique substitution pattern also affects its boiling and melting points, as well as its solubility in various solvents.

Properties

IUPAC Name

1,4-dichloro-2-dichlorophosphoryloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4O2P/c7-4-1-2-5(8)6(3-4)12-13(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUNTJUPGQYMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OP(=O)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201916
Record name 2,5-Dichlorophenyl dichlorophosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53676-18-9
Record name Phosphorodichloridic acid, 2,5-dichlorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53676-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorophenyl dichlorophosphate
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Record name 2,5-Dichlorophenyl dichlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichlorophenyl dichlorophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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